azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AZEPANYL[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple functional groups, including an azepane ring, a pyrazole ring, a phenyl group, and an isoxazolo[5,4-b]pyridine moiety
Preparation Methods
The synthesis of 1-AZEPANYL[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves several steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Construction of the Isoxazolo[5,4-b]pyridine Moiety: This step involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine to form the isoxazole ring, followed by further functionalization to introduce the pyridine ring.
Coupling Reactions: The phenyl group and the azepane ring are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-AZEPANYL[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various derivatives with modified functional groups.
Scientific Research Applications
1-AZEPANYL[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 1-AZEPANYL[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-AZEPANYL[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can be compared with other similar compounds, such as:
Pyrazole Derivatives: These compounds share the pyrazole ring and exhibit similar biological activities.
Isoxazole Derivatives: Compounds with the isoxazole ring also show comparable chemical reactivity and applications.
Phenyl-Substituted Heterocycles: These compounds have similar structural features and are used in related research areas.
The uniqueness of 1-AZEPANYL[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE lies in its combination of multiple functional groups, which provides a diverse range of chemical and biological properties.
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
azepan-1-yl-[6-(1-ethylpyrazol-3-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C24H25N5O2/c1-2-29-15-12-19(26-29)20-16-18(24(30)28-13-8-3-4-9-14-28)21-22(27-31-23(21)25-20)17-10-6-5-7-11-17/h5-7,10-12,15-16H,2-4,8-9,13-14H2,1H3 |
InChI Key |
HZRKHMAAZDFKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=C2)C(=O)N4CCCCCC4)C(=NO3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.